molecular formula C8H5NO3 B178428 Furo[3,2-b]pyridine-6-carboxylic acid CAS No. 122535-04-0

Furo[3,2-b]pyridine-6-carboxylic acid

Cat. No. B178428
M. Wt: 163.13 g/mol
InChI Key: LIYSYIKDUZFTJS-UHFFFAOYSA-N
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Description

“Furo[3,2-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C₈H₅NO₃ . It has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs) and efficient modulators of the Hedgehog signaling pathway .


Synthesis Analysis

The synthesis of “Furo[3,2-b]pyridine-6-carboxylic acid” and its derivatives has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports the synthesis of 2-substituted furo[3,2-b]pyridines via coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes in the presence of 10% Pd/C-CuI-PPh3-Et3N in EtOH .


Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-6-carboxylic acid” consists of a furo[3,2-b]pyridine core with a carboxylic acid group at the 6-position . The molecular weight of the compound is 163.13 .


Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-6-carboxylic acid” is a solid compound . Its empirical formula is C8H5NO3 . The compound has a molecular weight of 163.13 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used as a building block in organic synthesis .
    • Methods of Application : It is used as a reagent in the synthesis of various heterocyclic compounds.
  • Scientific Field: Medicinal Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of furo[2,3-b]pyrrole derivatives .
    • Methods of Application : The synthesis involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
    • Results or Outcomes : The synthesis leads to the formation of furo[2,3-b]pyrrole derivatives. The performance of the 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst is exceptional, and non-covalent interactions between the catalyst and the reagents are crucial for the outcome of the multicomponent process .
  • Scientific Field: Medicinal Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Imidazopyridines , which are found in many drugs’ structures .
    • Methods of Application : The synthesis involves the use of Furo[3,2-b]pyridine-6-carboxylic acid as a building block in the formation of the Imidazopyridine ring system .
  • Scientific Field: Organic Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Furo[3,2-b]pyrroles .
    • Methods of Application : The synthesis involves the use of Furo[3,2-b]pyridine-6-carboxylic acid as a building block in the formation of the Furo[3,2-b]pyrrole ring system .
  • Scientific Field: Organic Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Furo[3,2-b]pyrroles .
    • Methods of Application : The synthesis involves the use of Furo[3,2-b]pyridine-6-carboxylic acid as a building block in the formation of the Furo[3,2-b]pyrrole ring system .
  • Scientific Field: Medicinal Chemistry

    • Application : Furo[3,2-b]pyridine-6-carboxylic acid is used in the synthesis of Furo[2,3-b]pyrrole derivatives .
    • Methods of Application : The synthesis involves the use of simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, formed from a gold complex and a chiral phosphoric acid .
    • Results or Outcomes : The synthesis leads to the formation of furo[2,3-b]pyrrole derivatives. The performance of the 9-anthracenyl-substituted BINOL-derived phosphoric acid catalyst is exceptional, and non-covalent interactions between the catalyst and the reagents are crucial for the outcome of the multicomponent process .

Safety And Hazards

“Furo[3,2-b]pyridine-6-carboxylic acid” is classified as an irritant . It is recommended to handle the compound with appropriate safety measures to prevent exposure.

Future Directions

The future directions for “Furo[3,2-b]pyridine-6-carboxylic acid” could involve further exploration of its potential as a scaffold for the development of potent and selective kinase inhibitors . Additionally, its role as a modulator of the Hedgehog signaling pathway could be investigated further .

properties

IUPAC Name

furo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYSYIKDUZFTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559529
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-b]pyridine-6-carboxylic acid

CAS RN

122535-04-0
Record name Furo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl furo[3,2-b]pyridine-6-carboxylate (4.5 g, 23.5 mmol) in 1.25M sodium hydroxide (24 mL) was warmed at 60° C. for one hour to give a clear solution. This solution was cooled, filtered through charcoal and made weakly acidic with conc. hydrogen chloride. The precipitated product was extracted into a large volume of diethyl ether/methanol, dried over anhydrous sodium sulfate, filtered and the solvents removed in vacuo. The residue was triturated with ethanol/diethyl ether and collected to give 3.66 g (95% yield), mp: 238°-239° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Pes - 2013 - search.proquest.com
The aim of this project is the investigation of the novel non-proteinogenic ä-amino acid cis-3-(aminomethyl) cyclobutane carboxylic acid (ACCA) and its possible applications. …
Number of citations: 2 search.proquest.com

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